![molecular formula C27H20ClFN4O2 B2451968 N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921876-77-9](/img/structure/B2451968.png)
N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains several functional groups, including a pyrazolo[4,3-c]pyridine ring, a carboxamide group, and two benzyl groups substituted with chlorine and fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core, followed by various substitution reactions to introduce the benzyl groups and the carboxamide group . The exact synthesis route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-c]pyridine ring, which is a bicyclic structure containing two nitrogen atoms. The benzyl groups would provide additional complexity to the structure, and the electronegative chlorine and fluorine atoms would likely influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. The pyrazolo[4,3-c]pyridine ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen. The benzyl groups could participate in electrophilic aromatic substitution reactions, and the carboxamide group could undergo reactions involving the carbonyl or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electronegative chlorine and fluorine atoms might increase its polarity, potentially affecting its solubility in various solvents. The bicyclic ring structure could influence its stability and reactivity .Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, with low cytotoxicity at tested concentrations (Jeankumar et al., 2013). This suggests potential applications of structurally similar compounds in developing treatments for tuberculosis.
Synthesis and Evaluation of Fluorocontaining Derivatives
Eleev et al. (2015) synthesized fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, showcasing a method that might be applicable to the synthesis of related compounds like N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. Such methods and derivatives are of interest in the development of new pharmacological agents (Eleev et al., 2015).
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study by Hammam et al. (2005) on fluoro substituted benzo[b]pyran derivatives demonstrated anti-lung cancer activity, suggesting the potential of fluorine-containing compounds in oncological research and therapy development (Hammam et al., 2005).
Synthesis, Characterization, and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
Hassan et al. (2014) synthesized and characterized pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work highlights the interest in pyrazolo[1,5-a]pyrimidine derivatives for their potential anticancer properties (Hassan et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClFN4O2/c28-24-9-5-4-6-19(24)14-30-26(34)22-16-32(15-18-10-12-20(29)13-11-18)17-23-25(22)31-33(27(23)35)21-7-2-1-3-8-21/h1-13,16-17H,14-15H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYPQHCJEUNSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=CC=CC=C4Cl)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
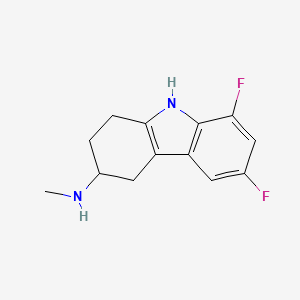
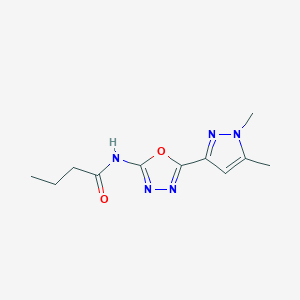

![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
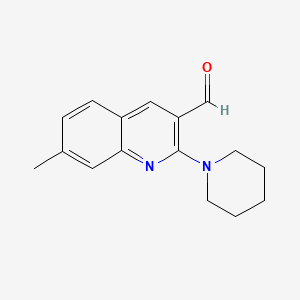

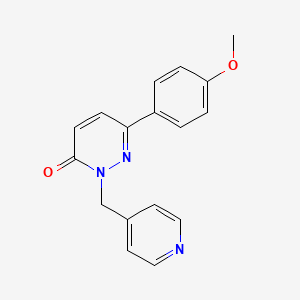
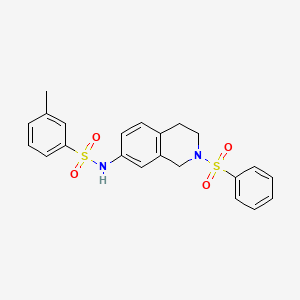

![7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
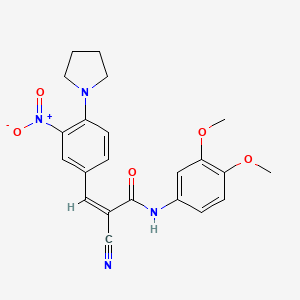
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2451907.png)

